molecular formula C15H30N2O2 B6340421 tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-79-5

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6340421
CAS No.: 1221342-79-5
M. Wt: 270.41 g/mol
InChI Key: XOFUWVXHOXLLON-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.4 g/mol . This reagent features a tert-butyl ester group and a molecular structure incorporating both piperidine and ethylamino moieties, which are commonly found in compounds with significant pharmacological interest . Its structural properties, including a logP of 2.13 and one rotatable ring, suggest potential utility in medicinal chemistry as a building block for the synthesis of more complex molecules . Specifically, N-(aminoalkylene)amino acid derivatives are valuable intermediates in the development of peptide nucleic acids (PNAs) and other biologically active substances . The presence of the tert-butyloxycarbonyl (Boc) protective group analogy in its structure makes it a promising chiral synthon for constructing conformationally restricted amino acids and novel dipeptides, which can be crucial in drug discovery efforts for creating isosteres and investigating new therapeutic agents . Researchers can leverage this compound in the exploration of nonpeptide antagonists for neuropeptide receptors, a field that has advanced our understanding of treating various disease states . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(2-piperidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-13(14(18)19-15(2,3)4)12-16-8-11-17-9-6-5-7-10-17/h13,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFUWVXHOXLLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCCCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amino Intermediate: The reaction begins with the alkylation of piperidine with an appropriate alkyl halide to form the piperidin-1-yl ethyl intermediate.

    Esterification: The intermediate is then subjected to esterification with tert-butyl 2-methyl-3-bromopropanoate under basic conditions to form the desired ester.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)* Notable Features Reference
tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate C15H30N2O2 282.41 Piperidine, tert-butyl ester 2.8 ~10 (in DMSO) High lipophilicity, basic amine
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate C14H28N2O3 272.38 Morpholine, tert-butyl ester 1.9 ~20 (in DMSO) Increased polarity (oxygen in morpholine)
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate C16H23NO5 309.36 Phenolic hydroxyl, ethyl ester 1.5 ~50 (in water) Enhanced solubility, chiral center
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-dimethylaminopropenoate C13H15N3O2 245.28 Cyano, pyridinyl, dimethylamine 0.7 ~100 (in ethanol) Electrophilic cyano group, planar structure

*Predicted using computational tools (e.g., ChemAxon).

Key Findings from Comparative Analysis

Heterocyclic Ring Impact :

  • The piperidine analog (target compound) exhibits higher lipophilicity (logP = 2.8) compared to the morpholine derivative (logP = 1.9) due to the absence of a polar oxygen atom in the heterocycle. This enhances membrane permeability but reduces aqueous solubility .
  • Piperidine’s basic amine (pKa ~11) may improve binding to acidic biological targets, whereas morpholine’s oxygen could facilitate hydrogen bonding in polar environments.

Ester Group Modifications :

  • The tert-butyl ester in the target compound increases metabolic stability compared to methyl or ethyl esters (e.g., in ), as bulky tert-butyl groups resist enzymatic hydrolysis.
  • Ethyl or methyl esters (e.g., in ) show higher solubility in polar solvents but are more prone to degradation.

Aromatic moieties (e.g., 4-hydroxyphenyl in ) enhance π-π stacking but may reduce bioavailability due to increased molecular rigidity.

Stereochemical Considerations :

  • Chiral analogs (e.g., (S)-54 in ) demonstrate enantiomer-specific bioactivity, highlighting the importance of stereochemistry in drug design. The target compound’s single stereocenter (uncertain configuration) warrants further study for activity optimization.

Biological Activity

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H28N2O2. The compound features a tert-butyl group, a piperidine moiety, and an amino group, which contribute to its unique chemical properties.

Table 1: Structural Features

ComponentDescription
Tert-butyl groupProvides steric hindrance
Piperidine moietyEnhances binding interactions
Amino groupPotential for hydrogen bonding

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine ring allows for specific binding interactions that can modulate biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially influencing signal transduction processes.

Case Studies

  • Inhibition Studies : Research has indicated that this compound exhibits significant inhibition against certain bacterial strains through its action on the Type III secretion system (T3SS), which is critical for virulence in Gram-negative bacteria .
  • Pharmacological Applications : In a study exploring novel drug candidates for treating infections caused by pathogenic bacteria, this compound demonstrated promising results as a potential lead compound due to its ability to disrupt bacterial communication and virulence factor secretion .

Comparative Analysis

When compared to similar compounds, such as tert-Butyl (2-piperidin-3-ylethyl)carbamate and tert-Butyl (2-morpholin-2-ylethyl)carbamate, this compound shows unique advantages due to its structural configuration which enhances its biological activity.

Table 2: Comparison of Related Compounds

CompoundBiological ActivityUnique Features
This compoundSignificant T3SS inhibitionPiperidine moiety enhances binding
tert-Butyl (2-piperidin-3-ylethyl)carbamateModerate enzyme inhibitionLacks the propanoate structure
tert-Butyl (2-morpholin-2-ylethyl)carbamateLimited activityMorpholine ring reduces potency

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring have been employed to streamline production processes while maintaining high-quality standards .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters, including solvent selection (e.g., dichloromethane for inert conditions), temperature gradients (e.g., reflux for amination steps), and stoichiometric ratios of reagents like tert-butyl esters and piperidine derivatives. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy should be used to monitor intermediate formation and final product purity. For example, tracking the disappearance of starting materials via TLC (Rf value shifts) and confirming stereochemistry via 1^1H/13^{13}C NMR can resolve incomplete reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperidine protons at 2.3–3.0 ppm). 13^{13}C NMR confirms carbonyl groups (e.g., ester C=O at ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak matching C14_{14}H28_{28}N2_2O2_2).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., ester C=O stretch at ~1720 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved receptor binding. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzymes or ion channels). Software like COMSOL Multiphysics integrates reaction kinetics and thermodynamics to simulate synthetic pathways, reducing trial-and-error experimentation .

Q. What role does the tert-butyl group play in the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The tert-butyl group acts as a steric shield, protecting the ester linkage from hydrolysis. Stability studies under varying pH (e.g., 0.1 M HCl or NaOH) combined with HPLC monitoring can quantify degradation rates. Comparative studies with non-tert-butyl analogs (e.g., methyl esters) reveal its protective efficacy .

Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

  • Methodological Answer : Cross-validation using orthogonal techniques is critical:

  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
  • LC-MS/MS : Detects trace impurities or isomers.
  • X-ray crystallography : Resolves stereochemical disputes for crystalline intermediates .

Q. What strategies are effective for studying the compound’s reaction mechanisms (e.g., nucleophilic substitution or reductive amination)?

  • Methodological Answer :

  • Isotopic Labeling : 15^{15}N-labeled amines track reaction pathways via MS/NMR.
  • Kinetic Studies : Variable-temperature NMR monitors rate constants for intermediate steps.
  • In situ IR : Captures transient species (e.g., imine formation during amination) .

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